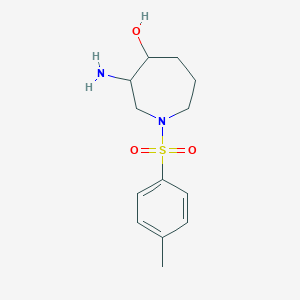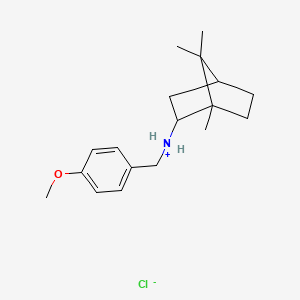![molecular formula C28H22N2O4 B13742995 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- CAS No. 2944-30-1](/img/structure/B13742995.png)
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- is an organic compound with the molecular formula C28H22N2O4. It is a derivative of anthracenedione, characterized by the presence of two methoxyphenylamino groups at the 1 and 4 positions of the anthracenedione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{9,10-Anthraquinone} + 2 \text{(4-methoxyaniline)} \rightarrow \text{9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Employed in the production of pigments and dyes for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with methyl groups instead of methoxy groups.
9,10-Anthracenedione, 1,4-bis[(4-aminophenyl)amino]-: Contains amino groups instead of methoxy groups.
9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-: Features butyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- imparts unique electronic and steric properties, making it distinct from its analogs. These properties influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
2944-30-1 |
|---|---|
Molecular Formula |
C28H22N2O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1,4-bis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-33-19-11-7-17(8-12-19)29-23-15-16-24(30-18-9-13-20(34-2)14-10-18)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3 |
InChI Key |
GCKWKXLBKRJDAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)










![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)

